molecular formula C11H15NO B14423693 Morpholine, 3-methyl-2-phenyl-, (2R,3S)- CAS No. 84025-82-1

Morpholine, 3-methyl-2-phenyl-, (2R,3S)-

Cat. No.: B14423693
CAS No.: 84025-82-1
M. Wt: 177.24 g/mol
InChI Key: OOBHFESNSZDWIU-ONGXEEELSA-N
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Description

Morpholine, 3-methyl-2-phenyl-, (2R,3S)- is a chiral morpholine derivative characterized by a six-membered ring containing one oxygen and one nitrogen atom. The stereochemistry at positions 2 and 3 (R and S configurations, respectively) and the substituents—a methyl group at position 3 and a phenyl group at position 2—dictate its physicochemical and biological properties. Morpholine derivatives are widely utilized in medicinal chemistry due to their ability to enhance solubility, bioavailability, and target affinity .

  • Sharpless asymmetric epoxidation to establish stereocenters in morpholine derivatives (e.g., (2R,3R)- and (2S,3S)-enantiomers) .
  • Dynamic kinetic resolution in asymmetric transfer hydrogenation (ATH) for synthesizing (2R,3S)-configured intermediates, as seen in reboxetine synthesis .

Properties

CAS No.

84025-82-1

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2R,3S)-3-methyl-2-phenylmorpholine

InChI

InChI=1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m0/s1

InChI Key

OOBHFESNSZDWIU-ONGXEEELSA-N

Isomeric SMILES

C[C@H]1[C@H](OCCN1)C2=CC=CC=C2

Canonical SMILES

CC1C(OCCN1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chiral Resolution via Epoxide Functionalization

The earliest reported synthesis of (2R,3S)-3-methyl-2-phenylmorpholine employs (2RS,3RS)-cinnamyl alcohol-2,3-epoxide as the starting material, proceeding through seven steps with an overall yield of 17%. The critical stages involve:

Epoxide Ring-Opening and Morpholine Formation

Treatment of the epoxide with morpholine under basic conditions induces nucleophilic ring-opening, generating a diol intermediate. Subsequent protection of the secondary alcohol with a methoxymethyl (MOM) group and Fmoc-derivatization of the primary amine establishes the morpholine core.

Diastereomeric Resolution

Racemic 2-[α-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine undergoes resolution using (+)-mandelic acid, exploiting differential crystallization kinetics to isolate the (2S,3S)-enantiomer. Acidic cleavage of the MOM group with p-toluenesulfonic acid in methanol furnishes the target compound.

Table 1: Key Parameters for Chiral Resolution Method
Parameter Value/Detail
Starting Material (2RS,3RS)-Cinnamyl alcohol-2,3-epoxide
Resolution Agent (+)-Mandelic acid
Protecting Groups MOM, Fmoc
Final Deprotection Agent p-TsOH in MeOH
Overall Yield 17%

While this method achieves high enantiomeric excess (>99% ee), the multi-step sequence and low yield limit its industrial applicability.

Metal-Free One-Pot Synthesis via Aziridine Ring-Opening

A contemporary approach utilizes aziridine derivatives and halogenated alcohols in a one-pot protocol mediated by ammonium persulfate, achieving 82% yield with excellent diastereoselectivity (dr > 20:1).

Reaction Mechanism

The process involves:

  • SN2-Type Ring-Opening : Aziridine reacts with 2-bromoethanol at the less substituted carbon, forming a β-haloamine intermediate.
  • Cyclization : Intramolecular nucleophilic displacement of bromide by the amine generates the morpholine ring.
  • Oxidative Aromatization : Ammonium persulfate oxidizes intermediate species, stabilizing the final product.

Stereochemical Control

The trans-diastereoselectivity arises from staggered transition states during cyclization, with the phenyl and methyl groups adopting equatorial positions to minimize steric strain.

Table 2: Optimization of One-Pot Synthesis
Condition Optimal Value Impact on Yield
Temperature 80°C Maximizes rate
Solvent Acetonitrile Enhances solubility
Oxidant Loading 1.5 equiv (NH4)2S2O8 Prevents overoxidation
Reaction Time 12 h Completes cyclization

This method eliminates transition-metal catalysts, reducing purification demands and enabling gram-scale production.

Sulfonium Salt-Mediated Cyclization of β-Amino Alcohols

High-yielding access to (2R,3S)-3-methyl-2-phenylmorpholine (96%) is achieved through sulfonium salt-activated cyclization of N-tosyl-β-amino alcohols.

Synthetic Protocol

  • Substrate Preparation : N-Tosylation of β-amino alcohols using tosyl chloride in dichloromethane with triethylamine.
  • Cyclization : Treatment with diphenylvinylsulfonium salt induces intramolecular nucleophilic attack, forming the morpholine ring.
  • Deprotection : Acidic cleavage of the tosyl group yields the free amine.

Stereochemical Outcomes

The reaction proceeds with retention of configuration at both stereocenters, as confirmed by X-ray crystallography of intermediate sulfonamides.

Table 3: Comparative Analysis of Cyclization Methods
Method Yield Diastereoselectivity Key Advantage
Chiral Resolution 17% >99% ee High enantiopurity
Aziridine Ring-Opening 82% dr > 20:1 Metal-free, one-pot
Sulfonium Salt 96% >99% dr Scalable, high yield

The sulfonium salt method demonstrates superior efficiency but requires stoichiometric sulfonium reagents, increasing material costs.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 3-methyl-2-phenyl-, (2R,3S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Morpholine, 3-methyl-2-phenyl-, (2R,3S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine, 3-methyl-2-phenyl-, (2R,3S)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Insights

  • Stereochemical Impact: The (2R,3S) configuration in morpholine derivatives often enhances target selectivity. For example, in reboxetine (an antidepressant), the (S,S)-enantiomer exhibits norepinephrine reuptake inhibition, while the (R,R)-form is inactive .
  • Substituent Effects: Phenyl Groups: The 2-phenyl substituent in the target compound may improve lipophilicity and π-π stacking with aromatic residues in enzyme active sites, similar to quinoline-morpholine hybrids in antimalarial research . Methyl Groups: The 3-methyl group could reduce metabolic degradation, as seen in sterol biosynthesis inhibitors like fenpropimorph .

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